7-bromo-4-diazo-2,1,3-benzoxadiazol-5(4H)-one
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Overview
Description
7-bromo-4-diazo-2,1,3-benzoxadiazol-5(4H)-one (7-Br-4-Dia-2,1,3-Bzoxadiazol-5(4H)-one) is a diazo-substituted heterocyclic compound with a broad range of applications in the fields of chemistry, biochemistry, and medicine. It is a highly reactive compound that has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as an initiator for radical polymerization, and as a substrate for the synthesis of novel compounds. In addition, 7-Br-4-Dia-2,1,3-Bzoxadiazol-5(4H)-one has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease.
Scientific Research Applications
Organic Electronics
Compounds like “7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate” can serve as building blocks or monomers for the synthesis of light-emitting diodes (LEDs) and conducting polymers . These materials are crucial for developing advanced organic electronic devices due to their tunable electronic properties .
Photovoltaic Materials
Bromoderivatives of benzofused thiadiazoles, which are structurally related to our compound of interest, are important precursors for synthesizing dyes used in designing effective photovoltaic materials . These materials are essential for solar energy conversion and storage .
Dye Synthesis
The bromination process of related compounds suggests that “7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate” could be used in the synthesis of complex dyes . These dyes have applications in various industries, including textiles and inks .
Mechanism of Action
Target of Action
Similar compounds have shown to interact with various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to induce apoptosis and cell cycle arrest via the phospho-activation of jnk and p38 and their downstream targets including c-jun, atf2, and p53 .
Biochemical Pathways
Similar compounds have been found to affect the jnk and p38 pathways .
Pharmacokinetics
Similar compounds have been found to bind efficiently to gsts and display lipophilic properties suitable for crossing the plasma membrane .
Result of Action
Similar compounds have been found to induce apoptosis and cell cycle arrest .
Action Environment
The compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could be a factor influencing its stability.
properties
IUPAC Name |
7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrN4O2/c7-2-1-3(12)5(9-8)6-4(2)10-13-11-6/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUPZSBSJPZKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1[O-])[N+]#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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